6-Isopropylpyridin-3-ol
Overview
Description
6-Isopropylpyridin-3-ol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring an isopropyl group at the sixth position and a hydroxyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isopropylpyridin-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-5-hydroxypyridine with isopropylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Isopropylmagnesium bromide is prepared by reacting isopropyl bromide with magnesium in anhydrous ether.
Grignard Reaction: The Grignard reagent is then reacted with 2-bromo-5-hydroxypyridine in anhydrous ether, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Isopropylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-isopropylpyridin-3-one.
Reduction: Formation of 6-isopropylpyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Isopropylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Isopropylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The isopropyl group may influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
6-Isopropylpyridin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with a pyrazole ring fused to the pyridine ring, exhibiting different chemical properties and biological activities.
Uniqueness
6-Isopropylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both the isopropyl and hydroxyl groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-propan-2-ylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTYVWSIHYOBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592721 | |
Record name | 6-(Propan-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-78-4 | |
Record name | 6-(1-Methylethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101870-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Propan-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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